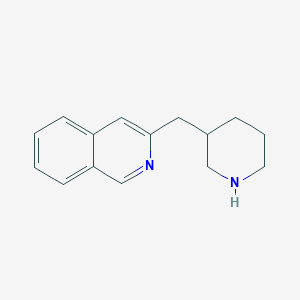

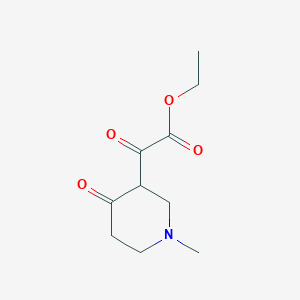

(R)-1-Amino-piperidine-3-carboxylic acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-1-Amino-piperidine-3-carboxylic acid ethyl ester” is an ester. Esters are organic compounds that react with water to produce alcohols and organic or inorganic acids . They are commonly prepared by the reaction of carboxylic acids and alcohols in the presence of hydrochloric acid or sulfuric acid, a process called esterification .

Synthesis Analysis

Esters are usually prepared from carboxylic acids . Thus, carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . In addition, acid chlorides are converted into esters by treatment with an alcohol in the presence of base .

Chemical Reactions Analysis

Esters undergo various reactions. One such reaction is hydrolysis, where the ester reacts with water to produce a carboxylic acid and an alcohol . This reaction can be catalyzed by either an acid or a base . When a base is used, the reaction is called saponification .

Physical And Chemical Properties Analysis

Esters are polar molecules but they do not engage in intermolecular hydrogen bonding with one another, thus they have considerably lower boiling points than their isomeric carboxylic acids counterparts . They are also intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding .

Mechanism of Action

Future Directions

In terms of future directions, there is ongoing research into the production of biodiesel, or fatty acid ethyl ester (FAEE), as an environmentally safe, next-generation biofuel . Overexpression of the native FA operon, along with FAEE biosynthesis enzymes, has been shown to improve biodiesel biosynthesis in E. coli .

properties

IUPAC Name |

ethyl (3R)-1-aminopiperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-2-12-8(11)7-4-3-5-10(9)6-7/h7H,2-6,9H2,1H3/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOARFHFBWNPLA-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCN(C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

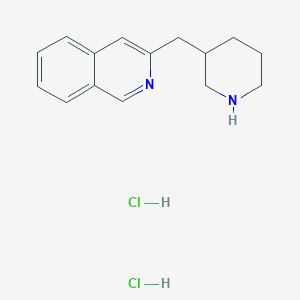

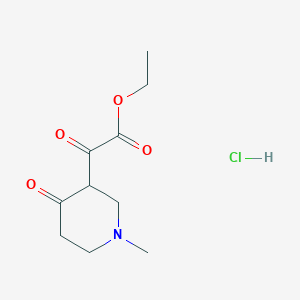

![7-Chloro-2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole](/img/structure/B8188749.png)

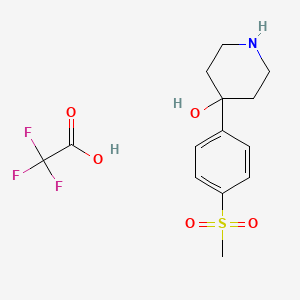

![2-Methyl-4,5-dihydronaphtho[1,2-d]oxazole](/img/structure/B8188755.png)

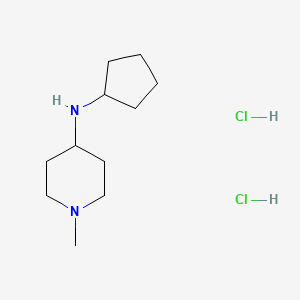

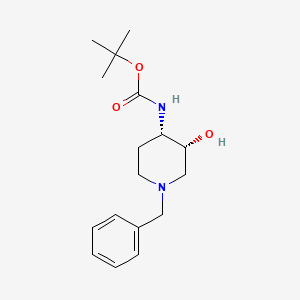

![3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one dihydrochloride](/img/structure/B8188787.png)

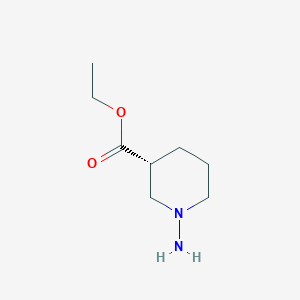

![9-Methoxy-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester](/img/structure/B8188791.png)